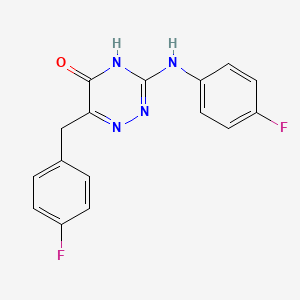

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXRRTXBHBWBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with cyanuric chloride under controlled conditions to yield the desired triazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure also plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Triazinone Derivatives

Structure-Activity Relationships (SAR)

- Fluorine Substitution: Para-fluorine on benzyl/phenyl groups (e.g., target compound, 20b) improves antibacterial and antibiofilm activities due to increased lipophilicity and electron-withdrawing effects . Trifluoromethyl groups (20b) enhance broad-spectrum activity but reduce selectivity compared to mono-fluorinated analogs.

- Thioether vs. Amino Groups: 3-Mercapto derivatives (20b) show higher antibacterial activity than 3-amino analogs, likely due to thiol-mediated target interactions . Methylthio groups (metribuzin) confer herbicidal activity by interfering with photosynthetic electron transport .

- Acylhydrazone Moieties :

Physicochemical and Pharmacokinetic Properties

- Solubility: Fluorinated derivatives (target compound, 20b) exhibit lower aqueous solubility than non-fluorinated analogs (e.g., metribuzin) due to increased hydrophobicity.

- Stability: The 4-fluorophenylamino group in the target compound may resist metabolic degradation compared to primary amines in analogs like compound 11 ().

- Synthetic Yield : The target compound’s synthesis () has low yield (~10%), whereas metribuzin derivatives () achieve up to 52% yield, impacting scalability.

Biological Activity

The compound 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

This compound features a triazine core substituted with fluorobenzyl and fluorophenyl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds within the triazine class exhibit a range of biological activities including anticancer and antimicrobial properties. The specific activities of This compound are summarized in the following sections.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. In vitro testing has shown that This compound demonstrates significant cytotoxic effects against various cancer cell lines.

- Cell Line Studies : In a study evaluating the antiproliferative activity against breast cancer cells (MCF-7), the compound exhibited an IC50 value indicating effective inhibition of cell growth. Comparative studies with known anticancer agents revealed that this compound's efficacy was on par with established treatments like Olaparib .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18 |

| Olaparib | MCF-7 | 57.3 |

The mechanism by which This compound exerts its anticancer effects may involve:

- Inhibition of PARP Activity : Similar to other triazines, it is hypothesized that this compound may inhibit Poly (ADP-Ribose) Polymerase (PARP), leading to increased DNA damage in cancer cells .

- Induction of Apoptosis : Studies have indicated that treatment with this compound results in elevated levels of cleaved PARP and increased caspase activity, suggesting an apoptotic mechanism .

Case Studies

A notable case study involved the synthesis and evaluation of several triazine derivatives for their anticancer properties. The study found that modifications to the triazine core significantly influenced biological activity. The synthesized compounds were tested against multiple cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancers.

Findings:

- The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

- Structure-activity relationship (SAR) analysis suggested that the presence of fluorinated aromatic groups enhances biological activity.

Q & A

Basic: What are the recommended synthetic routes for 6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with triazine core functionalization. A common approach is:

- Step 1: Condensation of fluorobenzyl halides with triazinone precursors under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

- Step 2: Introduction of the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling .

- Step 3: Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Key reagents include thioglycolic acid for cyclization and trifluoroacetic acid for fluorination . Yield optimization requires controlled temperature (70–100°C) and inert atmospheres .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.5–5.0 ppm (benzyl CH2), and δ 10–12 ppm (NH groups) .

- 13C NMR: Signals at ~165 ppm (C=O), ~150 ppm (triazine C-N), and ~115 ppm (C-F) .

- IR Spectroscopy: Bands at 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 3200–3400 cm⁻¹ (N-H) .

- Mass Spectrometry: Molecular ion peak at m/z 341.3 (calculated for C₁₆H₁₂F₂N₄O) .

Advanced: How can researchers optimize reaction yields for this compound?

Methodological Answer:

Yield optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of amino groups .

- Catalyst Selection: Pd(PPh₃)₄ improves coupling efficiency for fluorophenylamino introduction .

- Temperature Control: Lower temperatures (≤80°C) reduce side reactions during fluorobenzylation .

- Purification: Gradient elution in column chromatography (hexane → ethyl acetate) isolates the product with ≥95% purity .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:

Contradictions arise from assay variability or impurities. Mitigation involves:

- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Purity Validation: HPLC (C18 column, 90:10 acetonitrile/water) confirms ≥98% purity before biological testing .

- Structural Analog Comparison: Compare activity with analogs lacking fluorobenzyl groups to isolate substituent effects .

Advanced: How to design structure-activity relationship (SAR) studies focusing on fluorobenzyl groups?

Methodological Answer:

SAR strategies include:

- Substituent Variation: Synthesize analogs with -Cl, -CH₃, or -OCH₃ at the benzyl position to assess electronic effects .

- Bioisosteric Replacement: Replace fluorobenzyl with thiophene or pyridine rings to evaluate steric impacts .

- Activity Profiling: Test analogs against kinase enzymes (e.g., EGFR) to map binding interactions via molecular docking .

Basic: What analytical methods validate purity and stability?

Methodological Answer:

- HPLC: Reverse-phase C18 column (flow rate 1 mL/min, λ=254 nm) detects impurities (<2%) .

- DSC/TGA: Thermal stability up to 200°C confirms no decomposition under storage conditions .

- XRD: Monoclinic crystal structure (P2₁/c space group) validates conformational stability .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug Design: Introduce phosphate or acetate esters at the triazinone N-H group for hydrolytic activation .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.